Trestatin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

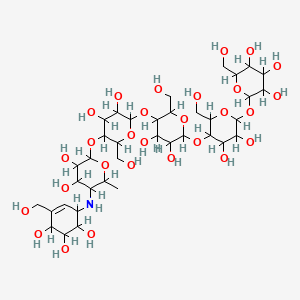

Trestatin B is a natural product found in Streptomyces with data available.

Q & A

Basic Research Questions

Q. How can researchers identify critical literature gaps in Trestatin B studies to formulate focused hypotheses?

- Methodology : Conduct a systematic review of existing literature using databases like PubMed and SciFinder, prioritizing peer-reviewed journals. Use keyword filters (e.g., "this compound biosynthesis," "mechanistic pathways") to isolate understudied areas. Tools like VOSviewer can map co-citation networks to visualize research clusters and gaps .

- Example : If existing studies focus on this compound’s in vitro anti-inflammatory effects but lack in vivo pharmacokinetic data, propose a hypothesis comparing bioavailability across model organisms.

Q. What experimental design principles apply to studying this compound’s biochemical interactions?

- Methodology : Adopt a factorial design to isolate variables (e.g., concentration, temperature, pH). Include positive/negative controls (e.g., known enzyme inhibitors for mechanistic studies) and replicate experiments ≥3 times to assess variability. For in vitro assays, validate cell-line specificity using CRISPR knockouts .

- Data Analysis : Use ANOVA to compare dose-response curves, ensuring assumptions of normality and homogeneity are met .

Q. What are validated methods for synthesizing and characterizing this compound in laboratory settings?

- Methodology : Follow protocols from high-impact journals (e.g., Journal of Natural Products) for extraction/purification. Use LC-MS/MS for structural confirmation and NMR (¹H, ¹³C) to resolve stereochemistry. Purity (>95%) should be verified via HPLC with a photodiode array detector .

- Documentation : Publish detailed synthesis steps in supplementary materials to enable replication .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported bioactivity across studies?

- Methodology : Perform sensitivity analyses to identify confounding variables (e.g., solvent polarity in assays). Cross-validate findings using orthogonal techniques (e.g., surface plasmon resonance vs. fluorescence polarization for binding affinity). Collaborate with biostatisticians to assess effect sizes and publication bias .

- Case Study : If Study A reports IC₅₀ = 10 μM (cancer cells) and Study B finds IC₅₀ = 50 μM, re-test under uniform conditions (e.g., cell passage number, serum concentration) and apply Bland-Altman plots to quantify variability .

Q. Which statistical approaches are optimal for analyzing this compound’s multifactorial effects?

- Methodology : For high-dimensional data (e.g., transcriptomics), use LASSO regression to prioritize significant biomarkers while avoiding overfitting . Adjust for multiple comparisons using Benjamini-Hochberg false discovery rate (FDR <0.05) .

- Power Analysis : Calculate sample size via G*Power software to ensure adequate statistical power (≥0.8) for detecting effect sizes .

Q. How do in vitro and in vivo models for this compound diverge in predictive validity?

- Methodology : Compare pharmacokinetic (PK) parameters (e.g., Cmax, AUC) across species using allometric scaling. For toxicity, employ organ-on-chip models to bridge in vitro-in vivo gaps .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human tissue use .

Q. What cross-disciplinary strategies enhance this compound’s mechanistic elucidation?

- Methodology : Integrate molecular dynamics simulations (e.g., GROMACS) to predict binding modes with target proteins. Validate via cryo-EM or X-ray crystallography. Pair with metabolomics (GC-MS) to map downstream pathway perturbations .

Q. How can researchers address ethical and reproducibility challenges in this compound clinical trials?

- Methodology : Pre-register trials on ClinicalTrials.gov , detailing inclusion/exclusion criteria and endpoints. Use stratified randomization to minimize bias. Share raw data via repositories like Zenodo .

- Risk Mitigation : Implement DSMB oversight for adverse event monitoring and interim analyses .

Q. Methodological Validation & Reporting

Q. What frameworks ensure the generalizability of this compound findings across populations?

- Methodology : Use stratified sampling in cohort studies to account for genetic diversity (e.g., CYP450 polymorphisms affecting drug metabolism). Perform meta-analyses of cross-population data to quantify heterogeneity (I² statistic) .

Q. How can researchers improve reproducibility in this compound studies?

- Methodology : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use electronic lab notebooks (e.g., LabArchives) to track protocol deviations. Publish step-by-step video protocols for complex assays .

Properties

CAS No. |

71869-92-6 |

|---|---|

Molecular Formula |

C37H63NO28 |

Molecular Weight |

969.9 g/mol |

IUPAC Name |

2-[5-[5-[5-[3,4-dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C37H63NO28/c1-8-15(38-10-2-9(3-39)16(44)20(48)17(10)45)19(47)25(53)33(58-8)63-30-12(5-41)60-34(27(55)22(30)50)64-31-13(6-42)61-35(28(56)23(31)51)65-32-14(7-43)62-37(29(57)24(32)52)66-36-26(54)21(49)18(46)11(4-40)59-36/h2,8,10-57H,3-7H2,1H3 |

InChI Key |

WEDWQCPYKKZMDF-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(C(C(C(O5)CO)O)O)O)CO)CO)CO)O)O)NC6C=C(C(C(C6O)O)O)CO |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(C(C(C(O5)CO)O)O)O)CO)CO)CO)O)O)NC6C=C(C(C(C6O)O)O)CO |

Synonyms |

trestatin trestatin A trestatin B trestatin C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.